Cellular Selectivity in MTAP-Deleted Cells
AMG 193, as an MTA-cooperative PRMT5 inhibitor, demonstrates no clinically significant myelosuppression in Phase I trials, a critical differentiation from first-generation SAM-competitive PRMT5 inhibitors such as GSK3326595. First-generation inhibitors caused severe, dose-limiting hematologic toxicities due to their non-selective inhibition of PRMT5 in both MTAP-null tumors and normal hematopoietic cells, which express wild-type MTAP [1]. In a Phase I dose-escalation study of AMG 193 involving 167 patients with advanced MTAP-deleted solid tumors, the safety profile showed no evidence of clinically significant myelosuppression, with Grade 3 treatment-related adverse events (TRAEs) occurring in only 18% of patients at the recommended Phase II dose (RP2D) of 1200 mg once daily [2]. This favorable hematologic safety profile is a direct consequence of the MTA-cooperative binding mechanism and enables sustained dosing without the need for dose interruptions or supportive care measures that plagued first-generation inhibitors [3].
| Evidence Dimension | Clinically significant myelosuppression incidence in Phase I |
|---|---|
| Target Compound Data | No evidence of clinically significant myelosuppression; Grade 3 TRAEs 18% at RP2D (1200 mg QD) in N=167 patients with MTAP-deleted solid tumors |
| Comparator Or Baseline | First-generation PRMT5 inhibitors (GSK3326595): Dose-limiting myelosuppression and hematologic toxicities observed, leading to program discontinuation |
| Quantified Difference | Qualitative difference: Absent vs. Present (dose-limiting myelosuppression) |
| Conditions | Phase I dose-escalation study in patients with advanced MTAP-deleted solid tumors; AMG 193 evaluated at doses 40–1600 mg; first-generation inhibitor data derived from published clinical trial reports |
Why This Matters
Procurement of AMG 193 enables chronic in vivo dosing regimens and combination studies that are not feasible with first-generation PRMT5 inhibitors due to cumulative hematologic toxicity.
- [1] Delving into the Latest Updates on Shanghai Zhiqing Biomedical Co., Ltd. with Synapse. PRMT5 first-generation inhibitors (GSK3326595) cause severe hematologic toxicity due to lack of selectivity. 2025. View Source
- [2] Rodon J, Prenen H, Sacher A, et al. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration. Ann Oncol. 2024;35(12):1138-1147. DOI: 10.1016/j.annonc.2024.08.2339 View Source
- [3] 604O Phase I dose escalation and initial dose expansion results of AMG 193: A MTA-cooperative PRMT5 inhibitor, in patients (pts) with MTAP-deleted solid tumors. ESMO Congress 2024. Abstract 604O. View Source
